帕利哌酮羧酸盐杂质

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

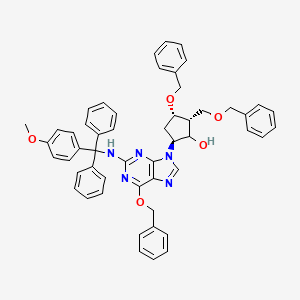

Paliperidone Carboxylate Impurity is a variant of Paliperidone, a second-generation antipsychotic agent . It is used in the pharmaceutical industry and is available from various manufacturers .

Synthesis Analysis

The synthesis of Paliperidone involves various chemical processes. An efficient approach for the synthesis of Paliperidone has been reported, which involves the development of chromatographic methods to establish the processes and for the identification of the impurities . Another study mentions that Impurities C and D are key raw materials for the synthesis of Paliperidone .

Molecular Structure Analysis

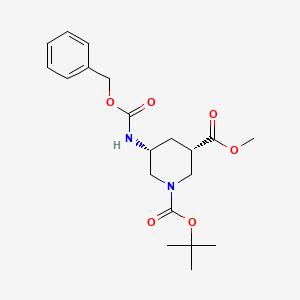

The molecular structure of Paliperidone Carboxylate Impurity is complex. It has been reported that different crystallization processes do not change the crystal of Paliperidone, but they do change its crystallinity . The molecular formula of Paliperidone Carboxylate Impurity is C24H27FN4O5, and its molecular weight is 470.49 .

Chemical Reactions Analysis

The chemical reactions involved in the formation of Paliperidone Carboxylate Impurity are complex and involve multiple steps. It has been reported that different crystallization processes can induce changes in appearance, surface free energy (SFE), and crystallinity, which can further affect the stability, state, and pharmacokinetic in vivo formulation .

Physical And Chemical Properties Analysis

The physical and chemical properties of Paliperidone Carboxylate Impurity can be affected by the crystallization processes. For example, it has been reported that Paliperidone made by different crystallization processes could induce changes in appearance, SFE, and crystallinity .

科学研究应用

Analytical Method Development

Paliperidone Carboxylate Impurity: plays a crucial role in the development of analytical methods for quality control of pharmaceuticals. Stability-indicating methods, such as Ultra-Performance Liquid Chromatography (UPLC), are designed to accurately quantify impurities like Paliperidone Carboxylate in both the active pharmaceutical ingredient (API) and its dosage forms . This ensures the safety and efficacy of antipsychotic medications by monitoring degradation products.

Controlled Drug Release

Research into controlled drug release systems incorporates Paliperidone Carboxylate Impurity to study its interaction with cation exchange resins . These studies aim to develop formulations that can provide both immediate and sustained release of medications, improving therapeutic outcomes for patients with conditions like schizophrenia.

In Vitro Drug Release Studies

Paliperidone Carboxylate Impurity: is used in in vitro drug release studies to understand its release profile from various pharmaceutical formulations . High-Performance Thin-Layer Chromatography (HPTLC) methods are developed for this purpose, providing insights into the drug’s behavior and stability within the formulated products.

Pharmacological Research

In pharmacology, Paliperidone Carboxylate Impurity is utilized to assess the pharmacokinetics and pharmacodynamics of paliperidone-based medications . This includes studying the drug’s absorption, distribution, metabolism, and excretion (ADME) to optimize dosing regimens and minimize side effects.

Clinical Trial Methodology

Paliperidone Carboxylate Impurity: is significant in clinical trial methodologies where it’s used as a reference standard to compare the efficacy and safety of new paliperidone formulations against established treatments . This helps in validating the clinical trial results and ensuring the reliability of the data collected.

Neuroscience Research

In neuroscience, Paliperidone Carboxylate Impurity aids in exploring the neurological pathways affected by antipsychotic drugs . Studies focus on understanding how these impurities might influence the therapeutic effects of medications used to treat disorders like schizophrenia and bipolar disorder.

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Paliperidone Carboxylate Impurity involves the conversion of Paliperidone to its carboxylate form through a series of reactions.", "Starting Materials": [ "Paliperidone", "Sodium hydroxide", "Carbon dioxide", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Paliperidone is dissolved in methanol", "Sodium hydroxide is added to the solution to form the sodium salt of Paliperidone", "Carbon dioxide is bubbled through the solution to form Paliperidone carboxylic acid", "The solution is acidified with hydrochloric acid to form Paliperidone carboxylate", "The Paliperidone carboxylate is isolated through filtration and washing with water" ] } | |

CAS 编号 |

1006685-69-3 |

分子式 |

C24H27FN4O5 |

分子量 |

470.501 |

IUPAC 名称 |

2-(9-hydroxy-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C24H27FN4O5/c1-14-17(23(31)29-9-2-3-19(30)22(29)26-14)8-12-33-24(32)28-10-6-15(7-11-28)21-18-5-4-16(25)13-20(18)34-27-21/h4-5,13,15,19,30H,2-3,6-12H2,1H3 |

InChI 键 |

URCWIRWSGZNAPI-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCOC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |

同义词 |

4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid 2-(6,7,8,9-Tetrahydro-9-hydroxy-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl Ester, Paliperidone Impurity D |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)

![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)

![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)